Cas no 2229081-83-6 (5-Bromo-2-chloro-3-(hydrazinylmethyl)pyridine)

5-Bromo-2-chloro-3-(hydrazinylmethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine
- 2229081-83-6
- EN300-1936689
- 5-Bromo-2-chloro-3-(hydrazinylmethyl)pyridine
-
- MDL: MFCD33499462
- インチ: 1S/C6H7BrClN3/c7-5-1-4(2-11-9)6(8)10-3-5/h1,3,11H,2,9H2
- InChIKey: ZIKONIBRGUVCMC-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)CNN)Cl
計算された属性
- 精确分子量: 234.95119g/mol
- 同位素质量: 234.95119g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 124
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 50.9Ų
5-Bromo-2-chloro-3-(hydrazinylmethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1936689-5g |
5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine |
2229081-83-6 | 5g |
$3105.0 | 2023-09-17 | ||
Enamine | EN300-1936689-10g |
5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine |
2229081-83-6 | 10g |
$4606.0 | 2023-09-17 | ||
Enamine | EN300-1936689-0.25g |
5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine |
2229081-83-6 | 0.25g |
$985.0 | 2023-09-17 | ||
Enamine | EN300-1936689-0.5g |
5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine |
2229081-83-6 | 0.5g |
$1027.0 | 2023-09-17 | ||
Enamine | EN300-1936689-1g |
5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine |
2229081-83-6 | 1g |
$1070.0 | 2023-09-17 | ||
Enamine | EN300-1936689-2.5g |
5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine |
2229081-83-6 | 2.5g |
$2100.0 | 2023-09-17 | ||
Enamine | EN300-1936689-5.0g |
5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine |
2229081-83-6 | 5.0g |
$3105.0 | 2023-07-10 | ||
Enamine | EN300-1936689-0.05g |
5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine |
2229081-83-6 | 0.05g |
$900.0 | 2023-09-17 | ||
Enamine | EN300-1936689-0.1g |
5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine |
2229081-83-6 | 0.1g |
$943.0 | 2023-09-17 | ||
Enamine | EN300-1936689-10.0g |
5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine |
2229081-83-6 | 10.0g |
$4606.0 | 2023-07-10 |
5-Bromo-2-chloro-3-(hydrazinylmethyl)pyridine 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
5-Bromo-2-chloro-3-(hydrazinylmethyl)pyridineに関する追加情報
5-Bromo-2-chloro-3-(hydrazinylmethyl)pyridine (CAS No. 2229081-83-6): A Versatile Intermediate for Pharmaceutical and Agrochemical Applications
5-Bromo-2-chloro-3-(hydrazinylmethyl)pyridine (CAS No. 2229081-83-6) is a highly specialized pyridine derivative that has garnered significant attention in recent years due to its unique chemical properties and broad utility in pharmaceutical and agrochemical research. This heterocyclic compound features a bromine and chlorine substitution pattern combined with a reactive hydrazinylmethyl group, making it an exceptionally valuable building block for the synthesis of more complex molecules.
The molecular structure of 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine offers multiple sites for further functionalization, which explains its growing popularity in medicinal chemistry. Researchers particularly value this compound for its potential in developing kinase inhibitors, a class of compounds that has become increasingly important in cancer therapy. The presence of both halogen atoms and the hydrazine moiety allows for diverse chemical transformations, enabling the creation of libraries of derivatives for biological screening.
In the agrochemical sector, 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine serves as a key intermediate for the development of novel pesticides and herbicides. Its structural features make it particularly suitable for creating compounds that target specific plant enzymes while maintaining favorable environmental profiles. Recent studies have explored its use in developing next-generation crop protection agents with improved selectivity and reduced ecological impact.
The synthesis of 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine typically involves multi-step processes starting from commercially available pyridine precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing industry focus on sustainable manufacturing practices. Advanced purification techniques ensure high purity levels (>98%) required for pharmaceutical applications, with HPLC and NMR being standard quality control methods.
Market demand for 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine has shown steady growth, particularly from contract research organizations and specialty chemical manufacturers. The compound's CAS number (2229081-83-6) has become increasingly searched in chemical databases, reflecting its rising importance in drug discovery pipelines. Current research trends suggest expanding applications in materials science, particularly in the development of organic electronic materials and coordination complexes.
From a regulatory perspective, 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine requires careful handling according to standard laboratory safety protocols. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this compound. Proper storage conditions (typically cool, dry environments under inert atmosphere) help maintain its stability and shelf life.
The future outlook for 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine appears promising, with several patent applications recently filed that utilize this compound as a key intermediate. Its versatility in forming carbon-nitrogen and carbon-carbon bonds makes it particularly valuable in combinatorial chemistry approaches. As pharmaceutical companies continue to explore new small molecule therapeutics, the demand for such specialized heterocyclic building blocks is expected to grow correspondingly.
Analytical characterization of 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine typically involves a combination of mass spectrometry, infrared spectroscopy, and X-ray crystallography for complete structural elucidation. These techniques confirm not only the compound's identity but also its purity and potential polymorphic forms, which can be crucial for certain applications. Recent advances in computational chemistry have also enabled more accurate prediction of this compound's physicochemical properties and reactivity patterns.
In the context of green chemistry initiatives, researchers are exploring more sustainable routes to produce 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine, including catalytic methods and flow chemistry approaches. These innovations aim to reduce waste generation and energy consumption while maintaining or improving yield and purity. Such developments align with the pharmaceutical industry's increasing focus on process intensification and environmentally friendly synthesis.
The unique combination of bromine, chlorine, and hydrazine functionalities in 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine creates interesting possibilities for metal-catalyzed coupling reactions. This has led to its use in developing novel ligand systems for catalysis and materials science applications. The compound's ability to form stable complexes with transition metals opens doors to various applications in homogeneous catalysis and functional material design.
As research into 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine continues, new biological activities are being discovered. Recent studies suggest potential applications in developing antimicrobial agents and central nervous system therapeutics, expanding its utility beyond initial expectations. The compound's balanced lipophilicity and molecular weight make it particularly interesting for blood-brain barrier penetration studies.
Supply chain considerations for 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine have become increasingly important, with manufacturers focusing on reliable sourcing of raw materials and establishing robust quality control systems. The global nature of the pharmaceutical industry has led to standardized specifications for this compound across different markets, facilitating international research collaborations and technology transfer.
Looking ahead, the scientific community anticipates that 5-bromo-2-chloro-3-(hydrazinylmethyl)pyridine will play a significant role in addressing current challenges in drug discovery, particularly in the areas of drug resistance and selective targeting. Its structural features offer unique opportunities for creating molecules with improved pharmacological profiles, potentially leading to breakthrough therapies in various disease areas.
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